4-Pentylbiphenyl

Overview

Description

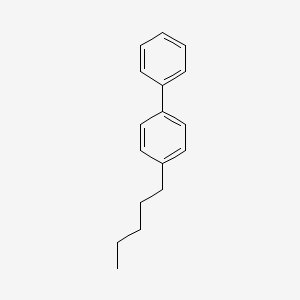

4-Pentylbiphenyl, also known as 4-Cyano-4’-pentylbiphenyl or 5CB, is a commonly used nematic liquid crystal . It was first synthesized by George William Gray, Ken Harrison, and J.A. Nash at the University of Hull in 1972 . It is used in the manufacture of columnar liquid crystals .

Synthesis Analysis

5CB is produced by modifying biphenyl in a linear manner. The process involves the addition of Br2 to the biphenyl to introduce a bromine atom to the end of the moiety. Next, aluminium chloride and C4H9COCl are added to the sample, followed by the addition of potassium hydroxide and NH2NH2. By this point, the molecule will have a bromine atom on one end of the rigid core and C5H11 on the other end. Finally, the introduction of copper (I) cyanide and DMF results in the removal of the bromine and its replacement with CN, yielding 5CB .

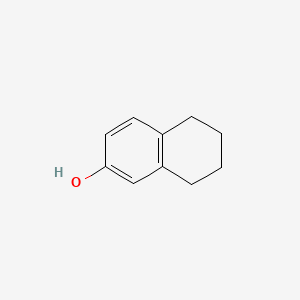

Molecular Structure Analysis

The molecule is about 20 Å long . The structures of the intermolecular complexes were studied using hybrid functionals of the DFT method M06 and B3LYP with the 6–31+G (d) basis set .

Chemical Reactions Analysis

The interaction of associates (dimers and trimers) of 4-n-pentyl-4΄-cyanobiphenyl (5CB) with 1, 2-Diamino-4-nitrobenzene and N, N-Dimethyl-4-nitrosoaniline dye molecules has been studied . The intermolecular binding energy of dyes with associates depends on the structure of the complexes and is about 5 kcal/mol .

Physical And Chemical Properties Analysis

The chemical formula of 4-Pentylbiphenyl is C18H19N . It has a molar mass of 249.357 g·mol−1 . It appears colorless if isotropic or cloudy white if nematic . Its density is 1.022 g/cm3 . It has a melting point of 22.5 °C .

Scientific Research Applications

Field-Induced Phase Transitions and Vibrational Behavior : 5CB exhibits field-induced isotropic-nematic phase transitions, with significant impacts on the vibrational frequencies of its terminal nitrile group. Such transitions and vibrational behaviors under different conditions are crucial for understanding and designing materials with specific electronic and optical properties (Marr & Gezelter, 2014).

Phase Transformations and Dynamics : The polymorphism of 5CB has been explored through various methods, including differential scanning calorimetry (DSC), X-ray diffraction, and nuclear magnetic resonance (NMR). Identifying and characterizing new phases of 5CB enhances the understanding of liquid crystal behaviors under different conditions (Mansaré et al., 2002).

Biomedical Applications : Functionalized 5CB microdroplets are being used for the detection of proteins such as lysozyme and bovine serum albumin. These applications demonstrate the potential of 5CB in biosensors and biomedical research (Khan & Park, 2012).

Optical Applications : The interaction of 5CB with photochromic fulgide derivatives can induce changes in cholesteric pitch, highlighting its use in optical materials and devices (Yokoyama & Sagisaka, 1997).

Glucose Sensing : Microfluidically-produced 5CB droplets coated with specific polymers can detect glucose in aqueous mediums, showcasing the potential of 5CB in non-invasive glucose monitoring technologies (Kim, Khan, & Park, 2013).

Refractive Index Measurement and Phase Transition Study : The study of 5CB's refractive indices and phase transitions via surface plasmon techniques contributes to the understanding of liquid crystal behaviors in different phases and under varying conditions (Chu, Chen, & Shen, 1980).

Optical Field-Induced Effects : The measurement of optical-field-induced birefringence in 5CB and the observation of related phenomena, such as the Freedericksz transition, have implications for the development of optical devices and materials (Durbin, Arakelian, & Shen, 1981).

Fluorescence Emission and Phase Transition Analysis : The study of fluorescence emission in 5CB and its temperature dependence provides insights into its phase transitions, offering potential applications in sensitive analytical methods (Oladepo, 2020).

Optical Tweezers and Microdroplet Studies : The use of optical tweezers to manipulate 5CB microdroplets in water opens avenues for applications in microactuator and sensing technologies (Yeng & Ayop, 2022).

Dimerization and Molecular Structure Studies : Research on the dimerization of 5CB in vacuum and under constant electric fields helps in understanding the molecular structure and self-organization phenomena, which are crucial for designing advanced materials and devices (Andreeva, Bedrina, & Egorov, 2015).

Mechanism of Action

Safety and Hazards

4-Pentylbiphenyl is classified as a hazardous substance. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. After handling, hands and skin should be washed thoroughly. It should not be eaten, drunk, or smoked when using this product. It should only be used outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn .

Future Directions

4-Pentylbiphenyl is currently one of the main components of industrial liquid crystal (LC) compositions in the field of instrumentation technology: liquid-crystalline electro-optical displays, as fluorescent solvatochromic probes for DNA intercalations, and for membrane studies . It is also used in ‘guest–host’ (GH) liquid crystal displays that are used in optical storage devices, multicolor displays, and electrophotographic printers . The relevance and importance of such studies are related both to the practical use and prospects of using liquid crystal materials in various high-speed and low-energy integrated-optical devices, for example, in communication elements, modulators, and sensors .

properties

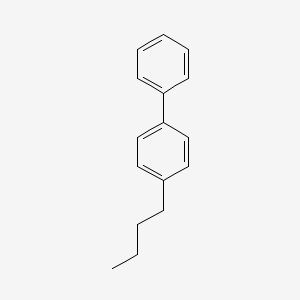

IUPAC Name |

1-pentyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUOTAQBVGAZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064566 | |

| Record name | 1,1'-Biphenyl, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pentylbiphenyl | |

CAS RN |

7116-96-3, 69856-10-6 | |

| Record name | 4-Pentyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069856106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTS9KSZ5HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.